![molecular formula C11H11BrIN3O B1382598 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-27-3](/img/structure/B1382598.png)

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Overview

Description

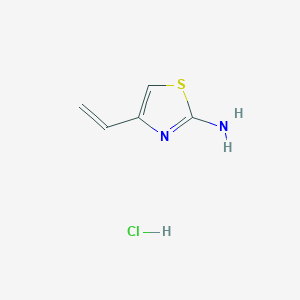

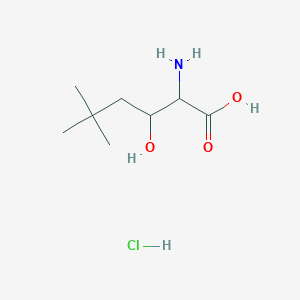

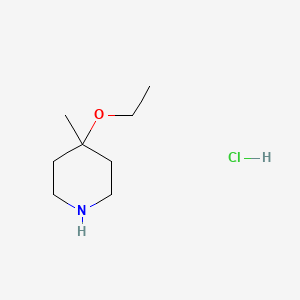

“4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group . The compound also has bromine and iodine substituents at the 4 and 3 positions, respectively .

Molecular Structure Analysis

The molecular formula of the compound is C9H12BrIN2O . It has a complex structure with a bicyclic pyrazolo[3,4-c]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to it .Scientific Research Applications

Synthesis of Melanocortin-4 Receptor Agonists

This compound serves as a reactant in the synthesis of selective small-molecule melanocortin-4 receptor agonists . These agonists have shown efficacy in pilot studies for sexual dysfunction in humans, indicating potential therapeutic applications in treating disorders related to the melanocortin system.

Preparation of Aliphatic Hydrocarbons

The compound is used in nickel-catalyzed Suzuki cross-coupling reactions with alkylboranes to prepare aliphatic hydrocarbons . This method is significant for the synthesis of complex organic molecules and could be utilized in the development of new materials and chemicals.

Antibacterial Agents Synthesis

Researchers have utilized this compound for the preparation of anthranilic acids, which act as antibacterial agents with human serum albumin binding affinity . This application is crucial in the search for new antibiotics and treatments for bacterial infections.

Antiatherogenic Antioxidants Production

The compound is involved in the synthesis of antiatherogenic antioxidant di-tert-butyldihydrobenzofuranols via Grignard reactions . These antioxidants have potential applications in preventing atherosclerosis and other cardiovascular diseases.

Synthesis of Gephyrotoxin Analogues

It is also a key reactant in the synthesis of gephyrotoxin analogues via the Schmidt reaction . Gephyrotoxin is known for its neuromuscular blocking activity, and analogues could be valuable in neurological research and therapeutic applications.

Biomedical Research

Pyrazolo[3,4-c]pyridines, including the compound , are extensively studied for their biomedical applications . They are structurally similar to purine bases, making them interesting targets for drug design and discovery, particularly in cancer therapy and enzyme inhibition.

Mechanism of Action

Mode of Action

These interactions could induce conformational changes in the target molecules, affecting their function .

Biochemical Pathways

Pyrazolo-pyridine compounds often interact with enzymes or receptors involved in signal transduction pathways, potentially influencing cellular processes such as proliferation, differentiation, and apoptosis .

Pharmacokinetics

The compound’s pharmacokinetic properties could be influenced by factors such as its chemical structure, formulation, route of administration, and the physiological characteristics of the individual .

Result of Action

Based on its structural similarity to other pyrazolo-pyridine compounds, it may influence cellular processes such as signal transduction, gene expression, and cell cycle progression .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other biomolecules . For instance, extreme pH or temperature conditions could affect the compound’s stability and interaction with its targets. Additionally, the presence of other biomolecules could influence the compound’s absorption and distribution within the body .

properties

IUPAC Name |

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJSTJXVFMWLCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide](/img/structure/B1382515.png)

![2-methyl-3-oxo-2H,3H-imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1382524.png)

![1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1382527.png)